molecular formula C15H21ClN2O2S2 B2486205 1-((4-Chlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane CAS No. 2320888-34-2

1-((4-Chlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

Cat. No. B2486205
M. Wt: 360.92
InChI Key: VFZRGTDUADESOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives involves multicomponent reactions and subsequent intramolecular cyclization. A notable method includes the Ugi multicomponent reaction followed by an intramolecular SN2 reaction to obtain 1-sulfonyl 1,4-diazepan-5-ones in high yield through Mitsunobu cyclization or using sulfuryl diimidazole for cyclization under different conditions (Banfi et al., 2007). Another approach utilizes the aza-[5 + 2] cycloaddition of indoloazomethine ylides for the synthesis of C-sulfonylated 1,4-diazepines (Heo et al., 2020).

Molecular Structure Analysis

The molecular structure of 1,4-diazepane derivatives has been elucidated through X-ray crystallography and docking studies. For instance, the crystal structure of certain tetrazole derivatives provides insights into the planarity of tetrazole rings and the orientation of aryl rings, which show no conjugation to the tetrazole groups (Al-Hourani et al., 2015).

Chemical Reactions and Properties

1,4-Diazepane derivatives participate in various chemical reactions, including 1,3-dipolar cycloadditions and denitrogenation of sulfonyl pyrazolines, leading to the formation of cyclopropanes or other cyclic compounds with high selectivity and yield (Cruz Cruz et al., 2009).

Physical Properties Analysis

Physical properties of 1,4-diazepane derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in synthetic chemistry. Detailed structural analysis, such as that of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, reveals information about molecular conformation and intermolecular interactions (Girish et al., 2008).

Chemical Properties Analysis

The reactivity of 1,4-diazepane derivatives towards different chemical reagents and conditions highlights their chemical properties. For example, the preparation of arylsulfonyl-substituted 1,2-diazacycloocta-tetraenes and their thermolysis to yield pyridine derivatives demonstrate the versatility of these compounds in chemical synthesis (Yogi et al., 1987).

Scientific Research Applications

Novel Catalysts and Synthesis Promotion

Researchers have developed and characterized novel nanosized N-sulfonated Brönsted acidic catalysts that efficiently promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. These catalysts have shown excellent yields in short reaction times and can be reused multiple times without loss of catalytic activity (O. Goli-Jolodar, F. Shirini, & M. Seddighi, 2016). Furthermore, the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines from the aza-[5 + 2] cycloaddition of indoloazomethine ylides under mild conditions has been described, leading to the formation of C-sulfonylated 1,4-diazepines (Namrim Heo et al., 2020).

Human Chymase Inhibitors

In medicinal chemistry, a novel series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones were designed, synthesized, and evaluated as human chymase inhibitors. This research led to the identification of potent inhibitors, indicating the potential therapeutic applications of these compounds (Taisaku Tanaka et al., 2007).

Materials Science Applications

The development of water-soluble sulfonated monomers based on 3,4-propylenedioxythiophene (ProDOT-sultone) for the fabrication of high-contrast solid-state electrochromic devices showcases the application of these compounds in materials science. These devices exhibited better electrochromic properties, including color contrast and switching time, compared to their counterparts, highlighting the utility of such compounds in creating advanced materials (V. Jain et al., 2009).

Safety And Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing it.


Future Directions

Future research on this compound would likely involve determining its physical and chemical properties, studying its reactivity, and potentially exploring its biological activity. However, without specific information or studies on this compound, it’s difficult to predict exact future directions.


properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2S2/c16-13-2-4-15(5-3-13)22(19,20)18-8-1-7-17(9-10-18)14-6-11-21-12-14/h2-5,14H,1,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZRGTDUADESOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

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